4-methoxy-1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
描述
属性
IUPAC Name |
4-methoxy-1-methyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-22-10-12(14(26-3)6-15(22)24)17(25)20-8-13-16(19-5-4-18-13)11-7-21-23(2)9-11/h4-7,9-10H,8H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJZCCVQRBRXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=NC=CN=C2C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups (e.g., pyridine, pyrazine, carboxamide) or bioactivity profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity : The target compound exhibits greater structural diversity (pyridine-pyrazine-pyrazole triad) compared to simpler pyrazole-pyridine hybrids like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine . This may enhance its binding specificity but complicate synthesis.
Molecular Weight : At 395.42 g/mol, the target compound falls within the typical range for small-molecule drugs (<500 g/mol), whereas the tetrahydroimidazopyridine analog (545.55 g/mol) may face bioavailability challenges .
Synthetic Approaches : Copper-catalyzed coupling reactions, as described for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine , could be adapted for synthesizing the target compound’s pyrazine-pyrazole linkage.
Research Findings and Trends
- Bioactivity Potential: Pyridine-carboxamide derivatives are frequently investigated as kinase inhibitors (e.g., JAK2, EGFR) due to their ability to mimic ATP’s adenine moiety . The pyrazine and pyrazole groups in the target compound may further modulate selectivity.
- Synthetic Challenges : Multi-step syntheses involving heterocyclic coupling (e.g., pyrazine-pyrazole linkages) often require transition-metal catalysts, as seen in . Yield optimization (e.g., 17.9% in ) remains a hurdle.
- Spectroscopic Characterization : NMR and HRMS data for analogs (e.g., ) provide a blueprint for verifying the target compound’s structure, particularly its methoxy and methyl substituents.
准备方法
Synthesis of the Pyridine Core: 4-Methoxy-1-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid
Methylation of 6-Hydroxynicotinic Acid
The pyridine core originates from 6-hydroxynicotinic acid, which undergoes sequential methylation at the 1- and 4-positions. Sodium hydride (NaH) in methanol facilitates deprotonation, enabling nucleophilic attack by iodomethane at elevated temperatures (62°C). This step yields a mixture of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its methyl ester, which is resolved via selective crystallization or chromatography.
Reaction Conditions :
Methoxy Group Introduction
The 4-methoxy group is introduced via electrophilic aromatic substitution or directed ortho-metalation. While direct C–H methoxylation remains challenging, a viable pathway involves bromination at the 4-position followed by copper-mediated methoxylation. Alternatively, protective group strategies (e.g., Boc protection of the nitrogen) may enhance regioselectivity during functionalization.
Synthesis of the Pyrazine-Methylamine Substituent: (3-(1-Methyl-1H-Pyrazol-4-yl)Pyrazin-2-yl)Methylamine
Pyrazine Ring Functionalization
Pyrazin-2-amine serves as the starting material for this subunit. Bromination at the 3-position using N-bromosuccinimide (NBS) in acetonitrile introduces a handle for cross-coupling. Subsequent Suzuki-Miyaura coupling with 1-methyl-1H-pyrazol-4-ylboronic acid in the presence of Pd(PPh3)4 and a base (e.g., K2CO3) installs the pyrazole moiety.
Reaction Conditions :
Methylamine Installation
The methylamine group is introduced via reductive amination of pyrazine-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride. Alternatively, nucleophilic substitution of a bromomethyl intermediate with aqueous ammonia under pressurized conditions provides the primary amine.
Amide Bond Formation: Coupling the Pyridine Carboxylic Acid and Pyrazine-Methylamine
Acid Activation Strategies
The carboxylic acid moiety is activated for amide coupling via two primary methods:
Acid Chloride Formation
Treatment with thionyl chloride (SOCl2) at 80°C converts the acid to its corresponding acyl chloride, which is subsequently reacted with the pyrazine-methylamine in tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of pyridine as a base.
Reaction Conditions :
- Activating Agent : SOCl2 (excess)
- Solvent : THF or DCM
- Base : Pyridine (1.5 eq)
- Temperature : 0°C → room temperature
- Yield : 49–65% (reported for analogous amides).
Coupling Reagents
Carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitate direct amidation in polar aprotic solvents (e.g., DMF or pyridine). This method circumvents the need for acid chloride isolation.
Reaction Conditions :
Purification and Characterization
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Acid Chloride + Amine | High reactivity, fewer side reactions | Requires SOCl2 handling, moisture sensitivity | 49–65% |
| EDC/HOBt-Mediated Coupling | Mild conditions, no acid chloride isolation | Higher cost of reagents | 60–75% |
常见问题
Q. What are the optimized synthetic routes for preparing this compound, and what reaction conditions yield high purity?
The synthesis involves multi-step reactions, typically starting with the formation of the dihydropyridine core, followed by coupling with the pyrazinylmethyl and pyrazole substituents. Key steps include:
- Cyclization reactions to form the dihydropyridine ring.
- Nucleophilic substitutions or amide couplings to introduce the pyrazine and pyrazole moieties .
- Use of catalysts like palladium for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aromatic groups .
Example Reaction Conditions Table
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| Core Formation | Acetic anhydride, K₂CO₃ | 80°C | 65% |
| Pyrazole Coupling | Pd(PPh₃)₄, DMF | 110°C | 72% |
| Final Purification | Column chromatography (SiO₂) | RT | 95% purity |
Q. How can researchers confirm the structural integrity and stereochemistry of this compound?
Structural validation requires:
- ¹H/¹³C NMR spectroscopy to confirm proton environments and carbon frameworks .
- X-ray crystallography for absolute stereochemical assignment .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and purity .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate this compound’s biological activity and target specificity?
A tiered approach is recommended:
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or ELISA .
- Cellular models : Assess cytotoxicity and mechanism via apoptosis markers (e.g., caspase-3 activation) .
- In vivo models : Use xenograft mice for pharmacokinetic (PK) and efficacy studies, with LC-MS/MS for bioavailability quantification .
Q. What strategies address poor solubility or bioavailability in preclinical studies?
Q. How can contradictory structure-activity relationship (SAR) data be resolved?
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Computational docking : Model interactions with target proteins (e.g., using AutoDock Vina) to prioritize analogs .
- Orthogonal assays : Validate hits across multiple platforms (e.g., SPR for binding affinity vs. cellular IC₅₀) .
- Meta-analysis : Compare datasets from analogous dihydropyridine derivatives to identify trends .
Q. Example SAR Analysis Table
| Substituent Position | Modification | Activity (IC₅₀, nM) | Notes |
|---|---|---|---|
| Pyrazole C4 | Methyl → Ethyl | 15 → 8 | Enhanced hydrophobic interactions |
| Pyrazine N1 | H → Methoxy | 32 → 12 | Improved solubility and target binding |
Methodological Considerations
Q. What computational tools are recommended for predicting metabolic stability?
- ADMET Predictors : Use Schrödinger’s QikProp or ADMETlab 2.0 to estimate CYP450 metabolism and half-life .
- Molecular Dynamics (MD) : Simulate liver microsome interactions with GROMACS .
Q. How can reaction scalability be optimized without compromising yield?
- Flow chemistry : Continuous synthesis for hazardous intermediates (e.g., azide couplings) .
- DoE (Design of Experiments) : Statistically optimize parameters like temperature and stoichiometry .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
